N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C24H18Cl2FN5OS |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H18Cl2FN5OS/c1-15-5-11-18(12-6-15)32-23(16-7-9-17(25)10-8-16)30-31-24(32)34-14-22(33)29-28-13-19-20(26)3-2-4-21(19)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |
InChI Key |
USORLYFNBLIXNA-XODNFHPESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural components of this compound suggest it may possess similar activities due to the presence of both the triazole and thiadiazole moieties.
Chemical Structure
The molecular formula of the compound is , and its structure can be depicted as follows:
1. Antimicrobial Activity
Compounds containing the 1,2,4-triazole group have been widely studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to those derived from this scaffold have shown inhibitory zones exceeding 25 mm against Gram-positive bacteria and notable activity against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Triazole Derivatives | >25 mm | >20 mm |
| Specific Example | 3-(arylmethanesulfonylmethyl)-5-aryl-4H-1,2,4-triazol-4-amines | Moderate |
2. Antifungal Properties
The antifungal activity of compounds bearing the triazole ring has also been documented. For example, certain derivatives have demonstrated effectiveness against fungal pathogens such as Aspergillus niger and Candida albicans, with specific compounds showing complete inhibition of spore germination .
3. Anticancer Potential
Research into the anticancer properties of triazole-containing compounds has revealed promising results. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells. For instance, studies have indicated that certain triazole derivatives can inhibit key signaling pathways involved in cancer cell growth .
Case Study 1: Synthesis and Evaluation
A study conducted by Padmavathi et al. synthesized a series of novel sulfone-linked bis heterocycles that included triazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showing significant promise with some compounds exhibiting MIC values as low as 0.0039 μg/ml against Bacillus subtilis .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various triazole derivatives has demonstrated that modifications to the substituents on the aromatic rings can significantly influence biological activity. For example, introducing electron-withdrawing groups often enhances antimicrobial efficacy .
Comparison with Similar Compounds
Research Implications
- Drug Design : The compound’s dual electron-withdrawing substituents and triazole-thioether scaffold make it a candidate for targeting cysteine proteases or kinases.
- Limitations : Hydrolytic instability of the Schiff base may necessitate prodrug strategies or structural stabilization .
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via a Pellizzari reaction. A nitrile derivative (e.g., 4-chlorobenzonitrile) reacts with a hydrazide (e.g., 4-methylphenylacetohydrazide) under microwave irradiation at 150°C for 2 hours in n-butanol, using potassium carbonate as a base. This method achieves yields exceeding 85% while minimizing byproducts.
Reaction Conditions:
-
Solvent: n-Butanol
-
Catalyst: K₂CO₃ (1.1 equiv)
-
Temperature: 150°C (microwave)
-
Time: 2 hours
Introduction of the Sulfanyl Group
The thiol group (-SH) at position 3 of the triazole is alkylated with ethyl chloroacetate in ethanol, catalyzed by potassium hydroxide. This step forms the ethyl 2-[(triazol-3-yl)sulfanyl]acetate intermediate.
Preparation of the Acetohydrazide Intermediate
Hydrazinolysis of the Ethyl Ester
The ethyl ester intermediate undergoes hydrazinolysis with hydrazine hydrate (3 equiv) in absolute ethanol under reflux for 4–5 hours, yielding 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Optimization Notes:
-
Excess hydrazine ensures complete conversion.
Condensation Reaction to Form the Target Hydrazone
The final step involves condensing the acetohydrazide with 2-chloro-6-fluorobenzaldehyde in ethanol, catalyzed by hydrochloric acid (2 drops). The reaction proceeds at room temperature for 1–24 hours, monitored by TLC (ethyl acetate:petroleum ether, 2:1).
Mechanistic Insight:
-
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the hydrazide’s -NH₂ group.
-
Acid catalysis promotes imine (C=N) formation, yielding the E-hydrazone isomer.
Alternative Methods and Optimization Approaches
Microwave-Assisted Condensation
Replacing conventional heating with microwave irradiation (100°C, 30 minutes) accelerates the condensation step, achieving 92% yield while reducing reaction time.
Solvent Screening
Comparative studies indicate ethanol outperforms methanol or DMF in minimizing side products (Table 1).
Table 1: Solvent Impact on Hydrazone Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 12 | 89 |
| Methanol | 25 | 18 | 76 |
| DMF | 80 | 6 | 65 |
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions using ethanol as a solvent.
- Step 2 : Condensation of the triazole intermediate with a substituted benzaldehyde derivative (e.g., 2-chloro-6-fluorobenzaldehyde) in the presence of acetic acid as a catalyst.
- Purification : Recrystallization from ethanol or chromatography for higher purity . Key conditions include maintaining temperatures between 70–80°C during cyclization and using anhydrous solvents to prevent hydrolysis of sensitive functional groups .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR are critical for confirming the hydrazone linkage (N=CH) and aromatic substitution patterns.
- IR Spectroscopy : Identifies characteristic peaks for C=N (1600–1650 cm) and S–C (650–750 cm) bonds.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Enzyme Inhibition Studies : Spectrophotometric assays targeting enzymes like urease or acetylcholinesterase, with IC values calculated using dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, molar ratios) via response surface methodology.
- Catalyst Screening : p-Toluenesulfonic acid enhances condensation efficiency by lowering activation energy .
- Continuous Flow Systems : Improved scalability and reproducibility compared to batch reactors, reducing side-product formation .
Q. What computational methods elucidate its interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzyme active sites (e.g., triazole moiety interacting with bacterial DNA gyrase).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
Q. How do substituents on the phenyl rings affect reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., –Cl, –F) : Enhance electrophilicity of the hydrazone bond, increasing antimicrobial potency.
- Steric Effects : Bulky substituents (e.g., –CH) reduce binding to narrow enzyme pockets but improve metabolic stability .
Q. What strategies resolve contradictions in reported biological data?
- Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., assay pH, solvent DMSO concentration).
- Structural-Activity Landscapes : Identify outliers using clustering algorithms to distinguish true activity trends from experimental noise .
Q. What challenges arise in scaling synthesis from lab to pilot scale?
- Solvent Choice : Ethanol is preferred industrially for safety, but its high boiling point complicates distillation.
- Purification : Chromatography is replaced with fractional crystallization or membrane filtration for cost efficiency.
- Byproduct Management : Online FTIR monitors reaction progress to minimize impurities .
Methodological Notes
- Data Validation : Cross-reference NMR/IR data with analogous triazole-hydrazone derivatives to confirm assignments .
- Biological Replicates : Use ≥3 replicates in enzyme assays to account for variability, with positive controls (e.g., allicin for urease inhibition) .
- Computational Validation : Compare docking results with crystallographic data (if available) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
